molecular formula C13H18O5 B14360070 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- CAS No. 96573-16-9

1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy-

Cat. No.: B14360070
CAS No.: 96573-16-9
M. Wt: 254.28 g/mol
InChI Key: GXZHSJBIQUVSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy-: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring This specific compound is notable for its unique substitution pattern, which includes butoxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The butoxy and methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, leading to changes in cellular processes .

Properties

CAS No.

96573-16-9

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

6-butoxy-4,5-dimethoxy-1,3-benzodioxole

InChI

InChI=1S/C13H18O5/c1-4-5-6-16-9-7-10-12(18-8-17-10)13(15-3)11(9)14-2/h7H,4-6,8H2,1-3H3

InChI Key

GXZHSJBIQUVSLP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C2C(=C1)OCO2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.